Cas no 83249-08-5 (3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid)

3-ヒドロキシビシクロ[1.1.1]ペンタン-1-カルボン酸は、剛直なビシクロ[1.1.1]ペンタン骨格にヒドロキシル基とカルボキシル基が導入された特異な構造を持つ化合物です。このユニークな骨格構造により、従来の鎖状化合物に比べて高い立体障害耐性と代謝��定性を示します。特に医薬品開発分野において、バイオアベイラビリティの向上や薬理活性の最適化に寄与する可能性が注目されています。カルボキシル基の存在により、さらに誘導体化が可能であり、多様な官能基導入の起点として利用できます。また、剛直な構造は分子のコンフォメーションを固定するため、標的タンパク質との相互作用解析にも有用です。
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-08-5 structure
Product Name:3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
CAS番号:83249-08-5
MF:C6H8O3
メガワット:128.125922203064
MDL:MFCD19230741
CID:3164718
PubChem ID:15579848
Update Time:2025-09-05

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
    • AKOS006386430
    • P16565
    • MFCD19230741
    • SY046670
    • EN300-37374044
    • 83249-08-5
    • CS-0051338
    • EN300-113972
    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylicacid
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-
    • SCHEMBL16038181
    • SB16266
    • AS-53483
    • MDL: MFCD19230741
    • インチ: 1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
    • InChIKey: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C12CC(C1)(O)C2)O

計算された属性

  • せいみつぶんしりょう: 128.047344113g/mol
  • どういたいしつりょう: 128.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • 密度みつど: 1.9±0.1 g/cm3
  • ふってん: 289.2±40.0 °C at 760 mmHg
  • フラッシュポイント: 142.9±23.8 °C
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid セキュリティ情報

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02465-0.5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%%
0.5g
$1287 2023-09-07
Chemenu
CM116328-100mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
100mg
$*** 2023-05-29
Chemenu
CM116328-250mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
250mg
$*** 2023-05-29
Chemenu
CM116328-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
1g
$*** 2023-03-29
Chemenu
CM116328-5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
5g
$*** 2023-03-29
Chemenu
CM116328-10g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
10g
$*** 2023-05-29
Chemenu
CM116328-500mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
500mg
$*** 2023-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177544-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
1g
¥20800.90 2023-09-02
Enamine
EN300-113972-0.05g
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-113972-0.1g
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%
0.1g
$690.0 2023-10-26

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 2

はんのうじょうけん
1.1 Catalysts: Potassium carbonate
リファレンス
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 4

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
3.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
6.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
7.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
7.2 Reagents: Triethylamine ;  overnight, rt
8.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
9.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
2.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 7

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
2.2 Reagents: Triethylamine ;  overnight, rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
4.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 8

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
3.2 Reagents: Triethylamine ;  overnight, rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
5.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
4.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
4.2 Reagents: Triethylamine ;  overnight, rt
5.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
6.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
5.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
5.2 Reagents: Triethylamine ;  overnight, rt
6.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
7.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
6.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
6.2 Reagents: Triethylamine ;  overnight, rt
7.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
8.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 12

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  6 h
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
2.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
6.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
7.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
8.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
8.2 Reagents: Triethylamine ;  overnight, rt
9.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
10.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

合成方法 13

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ;  6 h
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
9.2 Reagents: Triethylamine ;  overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
11.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
注文番号:A1054007
在庫ステータス:in Stock
はかる:50mg/100mg/250mg/1g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:39
価格 ($):193.0/287.0/459.0/1239.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
A1054007
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):193.0/287.0/459.0/1239.0
Email